Cetyl Alcohol

Pharmaceutical Formulation Emulsion Stability Rheology

Cetyl Alcohol (C16) forms semi-solid gels instantly upon manufacture, unlike Stearyl Alcohol (C18) systems that require days to mature—enabling rapid in-process testing and release. Procure as a precursor for synergistic Cetostearyl Alcohol blends that prevent crystal-driven phase separation. USP-NF grade (≥90.0% purity, Acid Value ≤2, Iodine Value ≤5) is mandatory in regulated pharmaceutical applications and required for USP monographs such as Cetyl Esters Wax and Cetostearyl Alcohol. Verify identity via the 305–306 °C boiling point differential against Stearyl Alcohol (328–333 °C).

Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
CAS No. 36311-34-9
Cat. No. B1195841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetyl Alcohol
CAS36311-34-9
Synonyms1-hexadecanol
cetanol
cetyl alcohol
cetyl alcohol, 14C-labeled
cetyl alcohol, aluminum salt
hexadecan-1-ol
n-hexadecanol
Molecular FormulaC16H34O
Molecular Weight242.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCO
InChIInChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3
InChIKeyBXWNKGSJHAJOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
Slightly soluble in alcohol;  soluble in acetone;  very soluble in ether, benzene, chloroform
Soluble in alcohol, chloroform, ether
In water, 4.1X10-2 mg/L at 25 °C
1.34e-05 mg/mL at 25 °C
insoluble in water;  soluble in ether
1 gm in 3ml 90% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cetyl Alcohol (CAS 36311-34-9) for Scientific and Industrial Procurement: Core Physicochemical and Compendial Profile


Cetyl Alcohol, systematically named 1-hexadecanol, is a long-chain (C16) primary fatty alcohol with the molecular formula C16H34O and a molar mass of 242.44 g/mol [1]. At ambient temperature, it exists as a white, waxy solid or flakes, is insoluble in water, and exhibits a melting point in the range of 46–52°C [2]. Recognized in multiple major pharmacopoeias (USP-NF, Ph. Eur., BP, JP), its primary function is as an excipient, where it acts as a stiffening agent, emulsion stabilizer, and viscosity-increasing component in pharmaceutical and cosmetic semi-solid formulations [3].

Why Generic Substitution of Cetyl Alcohol with Other Fatty Alcohols Introduces Formulation Risk


The scientific selection of a fatty alcohol excipient cannot be reduced to simple substitution based on a common functional class. While Cetyl (C16), Stearyl (C18), and Myristyl (C14) alcohols are all used as thickeners and stabilizers, their distinct alkyl chain lengths directly govern their physicochemical behavior in multi-component systems. As detailed below, swapping one for another produces quantifiably different outcomes in emulsion rheology and physical stability [1]. For instance, a C18 (Stearyl) alcohol-based system may initially be a mobile liquid prone to rapid phase separation, whereas a C16 (Cetyl) alcohol formulation forms a semi-solid gel with a specific time-dependent viscosity profile [2]. Furthermore, the specific blend of alcohols, such as Cetostearyl Alcohol (a mixture of Cetyl and Stearyl), is deliberately used to achieve a synergistic stability and consistency that neither pure component can replicate [3]. The following evidence quantifies these performance deltas to inform a risk-based procurement decision.

Quantitative Differentiation Evidence for Cetyl Alcohol (CAS 36311-34-9) Against Closest Analogs


Emulsion Destabilization: Cetyl Alcohol vs. Stearyl Alcohol in PEG 1000 Monostearate Creams

In a 30-day stability study of liquid paraffin-in-water emulsions stabilized with PEG 1000 monostearate, formulations prepared with pure Cetyl Alcohol (C16) were directly compared to those made with pure Stearyl Alcohol (C18). The C18 (Stearyl alcohol) systems were mobile liquids immediately post-preparation, and the emulsions catastrophically cracked within days. In contrast, the C16 (Cetyl alcohol) systems were semi-solid immediately after preparation, with an anticlockwise hysteresis flow curve indicating a structured viscoelastic network [1]. This demonstrates that Cetyl Alcohol imparts a fundamentally higher initial and temporal physical stability to the formulation compared to Stearyl Alcohol.

Pharmaceutical Formulation Emulsion Stability Rheology

Synergistic Stability: Cetyl Alcohol Alone vs. Cetostearyl Alcohol Blend in O/W Emulsions

A study on the stabilization of oil-in-water emulsions found that adding Cetyl Alcohol individually decreased emulsion stability. However, when Cetyl Alcohol was combined with Stearyl Alcohol in an appropriate ratio (forming Cetostearyl Alcohol), the resulting emulsions were significantly more stable and did not show the physical changes (e.g., appearance of particles/crystals) observed with the pure alcohols [1]. This synergistic effect is attributed to the polymorphism of the mixed alcohol system. Therefore, while Cetyl Alcohol is a critical component, its procurement for use in stable emulsions is often intended for blending to create Cetostearyl Alcohol, rather than as a standalone stabilizer.

Emulsion Formulation Stability Optimization Polymorphism

Rheological and Stability Profile: Cetyl vs. Stearyl Alcohol in Cetomacrogol Creams

A comparative study of cetomacrogol 1000-stabilized emulsions revealed distinct rheological fingerprints for different fatty alcohols. Emulsions prepared with Cetyl Alcohol (C16) were semi-solid immediately after preparation, with a consistency that changed only slightly initially and then remained constant. In contrast, emulsions prepared with Stearyl Alcohol (C18) were so mobile initially that small-strain data could not be derived; their consistency increased on aging, transitioning from a mobile liquid to a semisolid over several days [1]. The Cetyl Alcohol system provided an immediate and stable rheological profile, whereas the Stearyl Alcohol system exhibited a delayed and evolving structural network.

Cream Rheology Viscoelasticity Continuous Shear

Procurement Grade and Purity: USP-NF Monograph Specifications for Cetyl Alcohol

The USP-NF monograph for Cetyl Alcohol provides a clear, quantifiable standard for procurement. It mandates that Cetyl Alcohol contains not less than 90.0 percent of cetyl alcohol (C16H34O), with the remainder consisting chiefly of related alcohols [1]. Key purity specifications include an Acid Value not more than 2, an Iodine Value not more than 5, and a Hydroxyl Value between 218 and 238 [1]. These specifications differentiate a compendial-grade material suitable for pharmaceutical applications from a technical-grade or mixed alcohol product, providing a verifiable basis for supplier qualification and quality assurance.

Regulatory Compliance Quality Control Pharmacopeia

Boiling Point as a Qualitative Identifier for Differentiating Cetyl Alcohol from Stearyl Alcohol and Blends

A simple, rapid test (<5 minutes) using atmospheric boiling point determination can differentiate between Cetyl Alcohol, Stearyl Alcohol, and their mixtures. Experimental data shows Cetyl Alcohol boiling at 305-306 °C (at 620 mm Hg), while Stearyl Alcohol boils at 328-333 °C under the same conditions. A 50:50 mixture boils at 318 °C [1]. This method provides a quick, non-instrumental check for raw material identity and composition, useful for warehouse acceptance or preliminary quality screening before committing to more complex and time-consuming analytical methods like GC.

Analytical Chemistry Quality Control Raw Material Identification

Scientifically-Validated Application Scenarios for Cetyl Alcohol Based on Quantitative Evidence


Development of Immediate-Release Semi-Solid Topical Formulations

Cetyl Alcohol is the preferred fatty alcohol when a formulation requires a stable, semi-solid consistency immediately upon manufacturing. As demonstrated by Eccleston (1977), Cetyl Alcohol-based creams are semi-solid from the point of preparation, unlike Stearyl Alcohol systems, which are mobile liquids that require days to mature and build a comparable structure [1]. This property allows for more efficient manufacturing workflows, enabling faster in-process testing, packaging, and release of the final drug product.

As a Key Component in the Synthesis of Cetostearyl Alcohol Blends for Maximum Emulsion Stability

Pure Cetyl Alcohol should be procured not as a sole stabilizer, but as a critical precursor for creating Cetostearyl Alcohol blends. Research by Fukushima et al. (1976) shows that while pure Cetyl or Stearyl alcohols individually decrease emulsion stability, a blend of the two (Cetostearyl Alcohol) achieves a synergistic, stable system that prevents crystal formation and phase separation [2]. This application is fundamental to the manufacture of robust pharmaceutical creams and cosmetic lotions.

Manufacturing of USP/NF, Ph. Eur., and JP Compliant Pharmaceuticals

In any pharmaceutical application subject to compendial standards, the procurement of Cetyl Alcohol that meets USP-NF specifications (≥90.0% purity, Acid Value ≤ 2, Iodine Value ≤ 5) is mandatory [3]. This grade is specifically referenced as an excipient for use in USP monographs such as Cetyl Esters Wax and Cetostearyl Alcohol [4], ensuring that the final drug product meets all regulatory requirements for purity, safety, and quality. Substitution with a non-compendial grade is not permissible in this regulated context.

Rapid Incoming Material Verification in Quality Control

The significant difference in boiling points between Cetyl Alcohol (305-306 °C at 620 mm Hg) and its closest analog, Stearyl Alcohol (328-333 °C), provides a practical and swift method for raw material identification and composition checking [5]. This simple test can be implemented in warehouse or QC labs to quickly verify a shipment's identity and detect potential contamination or mislabeling of fatty alcohols before they are used in production, mitigating the risk of costly batch failures due to incorrect excipients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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